molecular formula C3H6Cl2<br>CHCl2CH2CH3<br>C3H6Cl2 B1633073 1,1-Dichloropropane CAS No. 78-99-9

1,1-Dichloropropane

Cat. No. B1633073
CAS RN: 78-99-9
M. Wt: 112.98 g/mol
InChI Key: WIHMGGWNMISDNJ-UHFFFAOYSA-N
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Patent
US09334205B2

Procedure details

In the present process, dichloropropane is converted to a chlorinated alkene, e.g., TCPE, using a series of consecutive chlorination and dehydrochlorination steps. In one exemplary embodiment, PDC is fed to a liquid phase chlorination reactor, e.g., such as a batch or continuous stirred tank autoclave reactor with an internal cooling coil. A shell and multitube exchanger operating in plug flow, followed by vapor liquid disengagement tank or vessel can also be used. Suitable reaction conditions include, e.g., a temperature of from 30° C. to 150° C., a pressure of from 100 kPa to 2000 kPa. The reaction is carried out in the presence of one or more regioselective catalysts that provide a regioselectivity to, e.g., 1,1,2-trichloropropane of at least 5:1 over other trichloropropane isomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chlorinated alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([Cl:5])[Cl:4].C1C([Cl:12])=C(Cl)C=C(Cl)C=1OCCO.C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O>>[Cl:4][CH:3]([Cl:5])[CH:2]([Cl:12])[CH3:1].[Cl:4][C:3]([Cl:12])([Cl:5])[CH2:2][CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(Cl)Cl
Step Two
Name
chlorinated alkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Suitable reaction conditions
CUSTOM
Type
CUSTOM
Details
of from 30° C. to 150° C.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C)Cl)Cl
Name
Type
product
Smiles
ClC(CC)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09334205B2

Procedure details

In the present process, dichloropropane is converted to a chlorinated alkene, e.g., TCPE, using a series of consecutive chlorination and dehydrochlorination steps. In one exemplary embodiment, PDC is fed to a liquid phase chlorination reactor, e.g., such as a batch or continuous stirred tank autoclave reactor with an internal cooling coil. A shell and multitube exchanger operating in plug flow, followed by vapor liquid disengagement tank or vessel can also be used. Suitable reaction conditions include, e.g., a temperature of from 30° C. to 150° C., a pressure of from 100 kPa to 2000 kPa. The reaction is carried out in the presence of one or more regioselective catalysts that provide a regioselectivity to, e.g., 1,1,2-trichloropropane of at least 5:1 over other trichloropropane isomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chlorinated alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([Cl:5])[Cl:4].C1C([Cl:12])=C(Cl)C=C(Cl)C=1OCCO.C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O>>[Cl:4][CH:3]([Cl:5])[CH:2]([Cl:12])[CH3:1].[Cl:4][C:3]([Cl:12])([Cl:5])[CH2:2][CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(Cl)Cl
Step Two
Name
chlorinated alkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Suitable reaction conditions
CUSTOM
Type
CUSTOM
Details
of from 30° C. to 150° C.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C)Cl)Cl
Name
Type
product
Smiles
ClC(CC)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.